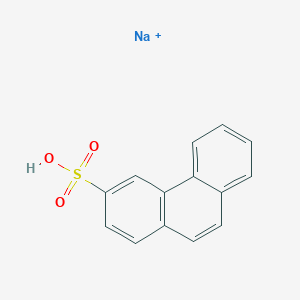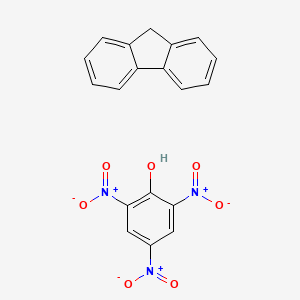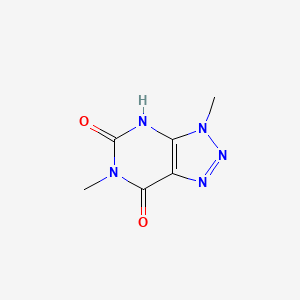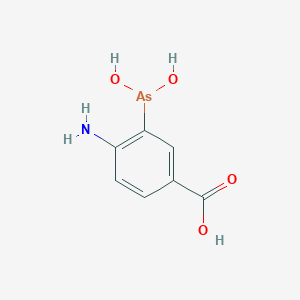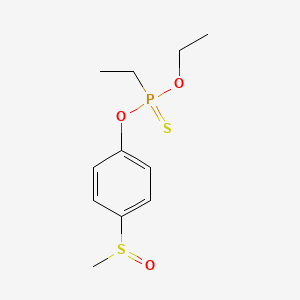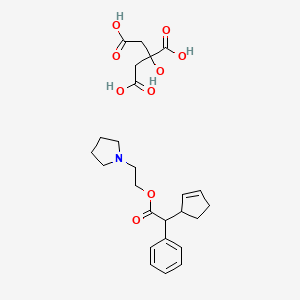
Cyclopyrazate citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopyrazate citrate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications It is a citrate salt of cyclopyrazate, which is known for its stability and solubility in aqueous solutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclopyrazate citrate typically involves the reaction of cyclopyrazate with citric acid. The process can be carried out under mild conditions, often in an aqueous medium. The reaction is facilitated by the formation of hydrogen bonds between the cyclopyrazate and citric acid molecules, leading to the formation of the citrate salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, where it undergoes the necessary chemical transformations. The product is then purified using crystallization or other suitable separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopyrazate citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups on the cyclopyrazate ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of cyclopyrazate.
Reduction: Reduced forms of cyclopyrazate.
Substitution: Substituted cyclopyrazate derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclopyrazate citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe in cellular assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclopyrazate citrate involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The citrate component can also play a role in chelating metal ions, which can influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclopyrazate citrate can be compared with other citrate salts and cyclopyrazate derivatives:
Similar Compounds: Cyclopyrazate hydrochloride, cyclopyrazate sulfate, and other cyclopyrazate salts.
Uniqueness: this compound is unique due to its enhanced solubility and stability in aqueous solutions, making it particularly suitable for applications in drug formulation and delivery.
Eigenschaften
CAS-Nummer |
5897-32-5 |
|---|---|
Molekularformel |
C25H33NO9 |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-yl-2-phenylacetate |
InChI |
InChI=1S/C19H25NO2.C6H8O7/c21-19(22-15-14-20-12-6-7-13-20)18(17-10-4-5-11-17)16-8-2-1-3-9-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-4,8-10,17-18H,5-7,11-15H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
VDVRWMNVBVHLKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC(=O)C(C2CCC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)

